p38 MAP Kinase Inhibitor III
説明
P38 MAP Kinase Inhibitor III (P38-III) is a novel inhibitor of the mitogen-activated protein kinase (MAPK) p38, a key signaling molecule involved in a variety of cellular processes. It is currently being studied for its potential therapeutic effects in a variety of diseases, including cancer, inflammatory and autoimmune diseases, and neurodegenerative diseases.
科学的研究の応用
Chronic Inflammatory Diseases:
- Application: ML3403 has been investigated as an anti-inflammatory agent. By inhibiting p38 MAPK, it may help mitigate inflammation associated with conditions like rheumatoid arthritis, cardiovascular disease, and inflammatory pain .
Alzheimer’s Disease (AD):
- Therapeutic Potential: Inhibition of p38 MAPK is considered a promising strategy for AD treatment. ML3403’s ability to target this kinase makes it relevant in the quest for effective AD therapies .
Neurodegenerative Disorders:
- Potential Impact: ML3403’s inhibition of p38 MAPK may extend to conditions beyond AD, offering hope for managing various neurodegenerative diseases .
Metabolic Stability Enhancement:
- Improvement: Researchers have developed 2-alkylimidazole derivatives (analogous to ML3403) with improved metabolic stability. These compounds exhibit increased binding affinity to the target kinase and similar potency relative to ML3403. For example, 2-alkylimidazole 2 inhibits p38α MAP kinase and LPS-stimulated tumor necrosis factor-α release from human whole blood .
CNS Environment and BBB Penetration:
- Collective Effort: Researchers are evaluating well-known inhibitors for their potential in the central nervous system (CNS) environment. While this area requires further exploration, it holds promise for CNS-related applications .
Clinical Trials and Future Prospects:
作用機序
Target of Action
ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
ML3403 is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that ML3403 competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The primary biochemical pathway affected by ML3403 is the p38 MAPK signaling pathway . By inhibiting p38 MAPK, ML3403 suppresses the release of cytokines, which are small proteins that are crucial in cell signaling . Specifically, ML3403 has been shown to suppress the release of cytokines both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) .
Result of Action
The primary molecular and cellular effect of ML3403’s action is the suppression of cytokine release . This can have significant downstream effects, as cytokines play a crucial role in the immune response and inflammation. By suppressing cytokine release, ML3403 may help to reduce inflammation and modulate the immune response .
Action Environment
The action, efficacy, and stability of ML3403 can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, ML3403 is recommended to be stored at 2-8°C, protected from light , indicating that temperature and light exposure may affect its stability.
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAP Kinase Inhibitor III | |
CAS RN |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。